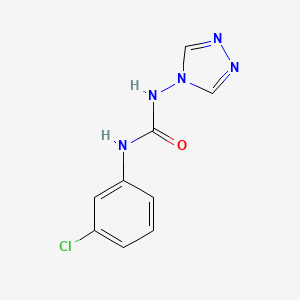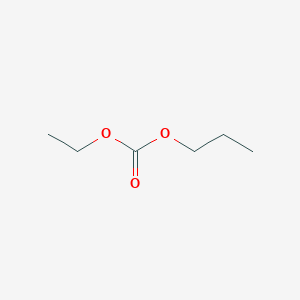
Perfluoromethoxypropionic acid methyl ester
Overview
Description
Perfluoromethoxypropionic acid methyl ester is an organofluorine compound with the molecular formula C5H3F7O3.
Mechanism of Action
Mode of Action
Esters are known to undergo hydrolysis, a reaction with water that breaks the ester bond to form an alcohol and a carboxylic acid . This could potentially lead to changes in the target molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy as a surfactant can be affected by factors such as pH, temperature, and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoromethoxypropionic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of perfluoromethoxypropionic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Perfluoromethoxypropionic acid methyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and nucleophilic substitution .
Common Reagents and Conditions
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield perfluoromethoxypropionic acid and methanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to produce perfluoromethoxypropionic acid.
Nucleophilic Substitution: Nucleophiles, such as amines or alcohols, can react with the ester to form substituted products.
Major Products Formed
The major products formed from these reactions include perfluoromethoxypropionic acid, methanol, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Perfluoromethoxypropionic acid methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to enhance the stability and bioavailability of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its high chemical stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with similar chemical reactivity but lacking the fluorinated properties of perfluoromethoxypropionic acid methyl ester.
Ethyl acetate: Another ester with similar reactivity but different physical properties due to the absence of fluorine atoms.
Perfluorooctanoic acid methyl ester: A fluorinated ester with similar stability and resistance to degradation but different molecular size and applications.
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions.
Properties
IUPAC Name |
methyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O3/c1-14-2(13)3(6,7)4(8,9)15-5(10,11)12/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFPDAPIMZVSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(OC(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189069 | |
| Record name | Perfluoromethoxypropionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356-69-4 | |
| Record name | Perfluoromethoxypropionic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoromethoxypropionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Pyridine, 2-[(ethylthio)methyl]-](/img/structure/B3051646.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine](/img/structure/B3051649.png)






